![molecular formula C15H12Cl2O4 B280148 Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate](/img/structure/B280148.png)
Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as furosemide, which is a loop diuretic used in the treatment of hypertension and edema. However,
Wirkmechanismus
The mechanism of action of Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and development of plants. This leads to the death of the targeted plant species while leaving other plants unharmed.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In plants, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of important plant hormones. This leads to stunted growth and development of the targeted plant species. In animals, this compound has been shown to have diuretic properties, making it a potential candidate for the treatment of hypertension and edema.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate in lab experiments is its high purity and stability. This makes it easy to obtain accurate and reproducible results. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with caution and follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for the scientific research of Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate. One potential direction is the further exploration of its herbicidal properties. This could lead to the development of a new selective herbicide that is more effective and environmentally friendly than current options. Another potential direction is the investigation of its diuretic properties for the treatment of hypertension and edema. Further research could lead to the development of a new drug with fewer side effects than current options.
In conclusion, this compound is a chemical compound that has potential applications in various scientific fields. Its unique properties and potential for further development make it an interesting subject for scientific research.
Synthesemethoden
The synthesis of Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate can be achieved through various methods. One of the most common methods is the reaction of 5-(allyloxy)-2-furoic acid with 2,4-dichlorobenzyl chloride in the presence of a base. This reaction yields this compound with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of agriculture. It has been shown to have herbicidal properties, making it a potential candidate for use as a selective herbicide.
Eigenschaften
Molekularformel |
C15H12Cl2O4 |
---|---|
Molekulargewicht |
327.2 g/mol |
IUPAC-Name |
prop-2-enyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C15H12Cl2O4/c1-2-7-19-15(18)14-6-4-11(21-14)9-20-13-5-3-10(16)8-12(13)17/h2-6,8H,1,7,9H2 |
InChI-Schlüssel |
DEJLMDUCQKSIRK-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1=CC=C(O1)COC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C=CCOC(=O)C1=CC=C(O1)COC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.